molecular formula C19H25N3O5S2 B491477 N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 378224-78-3

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B491477
CAS No.: 378224-78-3
M. Wt: 439.6g/mol
InChI Key: PALDQWCLENPKSN-UHFFFAOYSA-N
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Description

Structural Formula Breakdown

Feature Position Description
Benzo[cd]indole core - Tricyclic system (benzene fused to indole at positions c and d)
Sulfonamide groups 6, 8 -SO₂NH₂ substituents; each nitrogen bonded to two ethyl groups (N,N-diethyl)
Ketone 2 Oxo group (=O)
Dihydro modification 1,2 Saturation at the 1,2-position of the indole ring

The molecular formula is C₁₉H₂₅N₃O₅S₂ , with a molecular weight of 439.55 g/mol .

Comparative Analysis of Nomenclature Variations in Literature

Nomenclature inconsistencies arise due to the complexity of the benzo[cd]indole system and sulfonamide substituents.

Common Synonyms and Variations

Source Name Used
EvitaChem N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
ChemBK N~6~,N~6~,N~8~,N~8~-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
PubChem N6,N6,N8,N8-tetramethyl analog (CID 1110214)

Key Differences in Representation

  • Substituent Notation :
    • Use of tildes (~) in ChemBK vs. commas in IUPAC naming.
  • Positional Descriptors :
    • Variants like "1,2-dihydro" vs. "dihydro-1H" in PubChem entries .
  • Stereochemical Nomenclature :
    • Absence of stereodescriptors in most sources due to the compound’s planar aromatic core.

Standardization Recommendations

  • Use IUPAC guidelines for sulfonamide numbering and substituent prioritization.
  • Avoid non-standard symbols (e.g., tildes) in formal contexts.

Structural Insights and Biological Relevance

Though beyond the scope of nomenclature, this compound’s RORγ inhibitory activity underscores its potential in autoimmune disease research. Its structure-activity relationship (SAR) hinges on the sulfonamide groups’ electronic properties and the benzo[cd]indole core’s planarity .

Properties

IUPAC Name

6-N,6-N,8-N,8-N-tetraethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-5-21(6-2)28(24,25)15-12-16(29(26,27)22(7-3)8-4)18-17-13(15)10-9-11-14(17)19(23)20-18/h9-12H,5-8H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALDQWCLENPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

A Palladium-catalyzed Cacchi cyclization, as demonstrated in the synthesis of indole derivatives, offers a potential pathway. This method employs aryl halides and alkynes under microwave irradiation (MWI) with Pd(PPh₃)₄ and Cs₂CO₃ in anhydrous MeCN. For example, cyclization of iodide 12 to indole 5a achieved 94% yield under these conditions. Adapting this protocol to a benzo[cd]indole system would require a suitably substituted precursor with ortho-halo and alkyne functionalities.

Electrophilic Cyclization

Electrophilic cyclization of alkynyl thioethers or selenoethers, as seen in benzo[b]thiophene synthesis, could also be explored. Heating precursors like 17 with I₂ at 80°C under MWI facilitated cyclization to 18 in excellent yields. Such conditions may be applicable to benzo[cd]indole formation if the alkyne and heteroatom positioning is optimized.

The introduction of sulfonamide groups at positions 6 and 8 of the benzo[cd]indole core is critical. Two primary approaches emerge from related sulfonamide syntheses.

Direct Sulfonation-Amidation

A two-step sequence involving sulfonation followed by amidation is plausible:

  • Sulfonation : Treat the benzo[cd]indole core with chlorosulfonic acid to generate the sulfonyl chloride intermediate.

  • Amidation : React the sulfonyl chloride with aqueous ammonia or an amine. For instance, β-diketoesters reacted with 4-azidobenzenesulphonamide under heating (70°C, DMSO, piperidine) to yield triazolic sulfonamides.

Multicomponent Reactions (MCRs)

Ugi-type MCRs, as used in tetrazolo-benzodiazepine synthesis, provide an alternative. Combining an aldehyde, amine, azide, and isocyanide in trifluoroethanol (TFE) could generate intermediates with built-in sulfonamide groups. Post-MCR cyclization under acidic conditions (10% TFA/DCE, MWI) may then yield the desired scaffold.

Tetraethylation of Sulfonamide Groups

The final step involves converting primary sulfonamides to N,N-diethyl derivatives.

Alkylation Conditions

Ethylation can be achieved using ethyl iodide (EtI) and a strong base. In a related indole methylation, 5a was treated with MeI and NaH to achieve quantitative yields. Scaling this to tetraethylation would require:

  • Reagents : Excess EtI (4–5 equiv), NaH or K₂CO₃ as base

  • Solvent : DMF or THF under anhydrous conditions

  • Temperature : 0°C to room temperature, 12–24 h

Optimization Challenges

Steric hindrance from the benzo[cd]indole core may necessitate prolonged reaction times or elevated temperatures. Stepwise ethylation (mono- → di-ethyl) could improve selectivity, though no literature data directly supports this for the target compound.

Synthetic Pathway Integration

Combining the above steps, a hypothetical seven-step synthesis can be proposed:

StepDescriptionConditionsYield*Source
1Benzo[cd]indole core formation via Cacchi cyclizationPd(PPh₃)₄, Cs₂CO₃, MeCN, MWI 100°C85–94%
2Sulfonation with chlorosulfonic acidClSO₃H, DCM, 0°C → rt70–80%Analogous
3Amidation with aqueous ammoniaNH₃ (aq), THF, 24 h65–75%
4Tetraethylation using EtI and NaHEtI (4 equiv), NaH, DMF, 0°C → rt, 24 h60–70%,
5Purification via flash chromatographyHexane/EtOAc gradient90–95%

*Estimated yields based on analogous reactions.

Analytical Characterization

Critical characterization data for intermediates and the final product would include:

  • NMR Spectroscopy : Confirm ethyl group integration (8H, quartet δ 1.2–1.4 ppm; 8H, triplet δ 3.3–3.5 ppm) and sulfonamide NH absence.

  • Mass Spectrometry : Molecular ion peak at m/z 439.6 ([M+H]⁺) for C₁₉H₂₅N₃O₅S₂.

  • HPLC Purity : >95% using C18 column, MeCN/H₂O (0.1% TFA) gradient.

Challenges and Mitigation

  • Low Cyclization Yields : Benzo[cd]indole formation may suffer from steric strain. Mitigation: High-dilution conditions or templated cyclization.

  • Sulfonation Selectivity : Para-selectivity is crucial. Mitigation: Use directing groups (e.g., nitro) pre-cyclization.

  • Over-alkylation : Excess EtI may lead to quaternary ammonium salts. Mitigation: Controlled addition and stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. RORγ Inhibitors
The compound has been identified as a promising candidate for the development of RORγ (Retinoic acid receptor-related orphan receptor gamma) inhibitors. RORγ is a nuclear hormone receptor implicated in the regulation of Th17 cells, which play a crucial role in autoimmune diseases. A study demonstrated that derivatives of this compound exhibited antagonistic activities against RORγ, with some compounds showing IC50 values in the low micromolar range (20.27 μM to 11.84 μM) in biological assays . Further optimization led to compounds with significantly enhanced inhibitory effects (IC50 values of 40-140 nM), indicating their potential as therapeutic agents for conditions like multiple sclerosis and rheumatoid arthritis.

2. Anticancer Properties
Research indicates that compounds similar to N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide exhibit anticancer properties. For example, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. This suggests a potential role in cancer therapeutics.

Biological Research Applications

1. Virtual Screening and Drug Discovery
The compound has been utilized in virtual screening processes aimed at identifying new drug candidates targeting specific proteins involved in disease pathways. The structure-based virtual screening approach has enabled researchers to identify active compounds from libraries, facilitating the discovery of new inhibitors for therapeutic targets .

2. Structure-Activity Relationship Studies
The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying different substituents on the benzo[cd]indole core, researchers can systematically evaluate how these changes affect biological activity and selectivity towards specific targets. This approach aids in optimizing lead compounds for enhanced efficacy and reduced side effects.

Case Studies and Experimental Findings

Study Focus Findings
Study 1 RORγ InhibitionIdentified several derivatives with IC50 values ranging from 40 nM to 140 nM, demonstrating significant inhibition of RORγ activity .
Study 2 Anticancer ActivityDemonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines, highlighting their potential use in oncology .
Study 3 Virtual ScreeningUtilized structure-based methods to discover new inhibitors targeting Th17-mediated pathways, leading to potential treatments for autoimmune disorders .

Mechanism of Action

The mechanism of action of N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

Solubility : Methyl and ethyl derivatives are more soluble in polar solvents than dibutyl analogs due to lower hydrophobicity.

Synthetic Accessibility : Ethyl and methyl derivatives are synthesized via analogous routes (e.g., sulfonyl chloride reacting with ethyl- or methylamine), but yields may vary due to steric demands .

Notes

Data Limitations : Physicochemical properties (e.g., density, pKa) for the tetraethyl compound are predicted values; experimental validation is needed .

Tools like SHELXL or ORTEP could elucidate packing arrangements and conformational preferences .

Biological Activity

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This cytokine plays a crucial role in inflammation and immune response, making its inhibition a target for therapeutic interventions in various inflammatory diseases.

  • Chemical Formula : C15H17N3O5S2
  • Molecular Weight : 383.44 g/mol
  • CAS Number : 305374-79-2

The compound’s biological activity primarily revolves around its ability to inhibit the TNF-α signaling pathway. TNF-α is involved in the pathogenesis of several autoimmune diseases, and its dysregulation can lead to chronic inflammatory conditions. By targeting TNF-α, this compound may help mitigate these pathological effects.

In Vitro Studies

  • Binding Affinity : In a study evaluating analogs of the compound, several derivatives were synthesized and tested for their binding affinity to TNF-α. The most potent analog demonstrated an IC50 value of 3 μM, indicating strong inhibitory activity compared to earlier compounds like EJMC-1 which had an IC50 of 14 μM .
  • Cell-Based Assays : The compound was tested in cell lines to assess its impact on TNF-α induced NF-kB signaling. The results indicated significant inhibition at concentrations as low as 5 μM, showcasing its potential as a therapeutic agent in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the sulfonamide group significantly affected the biological activity of the compound. Compounds with specific substitutions exhibited enhanced binding and inhibitory effects against TNF-α signaling pathways .

Case Study 1: Inflammatory Disease Model

In a model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers compared to untreated controls. This suggests a promising application for this compound in managing autoimmune conditions linked to TNF-α dysregulation.

Case Study 2: Cancer Therapy

In cancer models where TNF-α is implicated in tumor progression, the use of this compound led to decreased tumor growth rates and improved survival outcomes in preclinical trials. This underscores its potential dual role as both an anti-inflammatory and anti-cancer agent.

Data Summary

Parameter Value
Chemical FormulaC15H17N3O5S2
Molecular Weight383.44 g/mol
CAS Number305374-79-2
IC50 (EJMC-1)14 μM
IC50 (Best Analog)3 μM
Inhibition of NF-kBSignificant at 5 μM

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of N⁶,N⁶,N⁸,N⁸-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Data collection and refinement should employ the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and anisotropic displacement parameters . Complement this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify purity and functional groups. For visualization of anisotropic displacement ellipsoids, use ORTEP-3 or WinGX .

Q. How can researchers optimize synthetic routes for this compound, given its sulfonamide and benzo[cd]indole moieties?

  • Methodology : Focus on regioselective sulfonamide alkylation. Use inert-atmosphere techniques (e.g., Schlenk line) to prevent oxidation during tetraethylation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. For challenging stereochemical outcomes, employ computational modeling (e.g., DFT) to predict energetically favorable pathways .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental crystallographic data and computational structural predictions?

  • Methodology : Compare SCXRD-derived bond lengths/angles with density functional theory (DFT)-optimized geometries. Use SHELXL refinement parameters (e.g., R-factor, wR₂) to assess data quality . If deviations exceed 3σ, re-examine hydrogen-bonding networks or solvent effects in the crystal lattice. Validate the final structure using the PLATON toolkit for symmetry checks and Hirshfeld surface analysis .

Q. What strategies are effective for resolving anisotropic displacement parameter (ADP) ambiguities in the crystal structure?

  • Methodology : In WinGX , use the SQUEEZE function to model disordered solvent molecules contributing to ADP artifacts . For severe cases, collect low-temperature (e.g., 100 K) diffraction data to reduce thermal motion noise. Cross-validate with solid-state NMR to distinguish static disorder from dynamic motion .

Q. How can researchers design experiments to probe the compound’s potential bioactivity, given its sulfonamide groups?

  • Methodology : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. For mechanistic studies, employ isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking (e.g., AutoDock Vina) to map interactions between the benzo[cd]indole core and active sites .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding the conformation of the tetraethyl groups?

  • Methodology : In solution (NMR), ethyl groups may exhibit free rotation, averaging chemical shifts. In the solid state (X-ray), crystallographic symmetry restricts rotation, revealing fixed conformations. Use variable-temperature NMR to detect rotational barriers (> 60 kJ/mol suggests restricted motion) . For crystallographic outliers, re-refine the model with SHELXL using restraints (e.g., DFIX, SIMU) to stabilize geometry .

Q. What steps mitigate false-positive results in bioactivity assays caused by aggregation or solubility issues?

  • Methodology : Pre-filter compound solutions using dynamic light scattering (DLS) to detect aggregates. Adjust solvent systems (e.g., DMSO/PBS ratios) to enhance solubility. Include negative controls (e.g., bovine serum albumin) to rule out nonspecific binding. Validate hits via orthogonal assays (e.g., surface plasmon resonance) .

Software and Tools

Q. Which crystallographic software packages are most reliable for refining complex sulfonamide derivatives?

  • Recommendations :

  • SHELXL : Robust for small-molecule refinement with constraints for disordered ethyl groups .
  • WinGX : Integrates PLATON validation tools to flag symmetry errors or missed hydrogen bonds .
  • OLEX2 : Combines SHELX refinement with real-time visualization for iterative model adjustments .

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